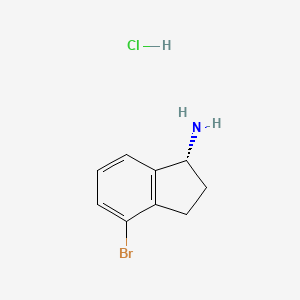

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Introduction to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Historical Context and Discovery

The development of this compound emerged from the broader exploration of indane derivatives that began gaining prominence in medicinal chemistry research during the late 20th century. The indane ring system, also known as 2,3-dihydro-1H-indene, was first recognized as a privileged scaffold due to its combination of aromatic and aliphatic properties fused together in a rigid bicyclic structure. The systematic investigation of brominated indane derivatives, including the 4-bromo variants, was driven by the need to develop versatile synthetic intermediates that could undergo selective transformations while maintaining stereochemical integrity.

The specific synthesis and characterization of this compound became part of extensive research programs focused on creating enantiomerically pure building blocks for pharmaceutical applications. Historical synthetic approaches to indane derivatives involved cyclization reactions of appropriately substituted aromatic precursors, with subsequent functionalization to introduce the desired bromine and amine substituents. The development of reliable methods for preparing both (R) and (S) enantiomers of these compounds represented a significant advancement in asymmetric synthesis methodologies.

Significance in Chemical Research

This compound holds considerable importance in contemporary chemical research due to its multifaceted utility as a synthetic intermediate and its potential biological activity profile. The compound serves as a valuable building block in the synthesis of more complex molecular architectures, particularly those targeting G protein-coupled receptors and other biologically relevant targets. Its significance stems from the unique combination of a brominated aromatic system, which can undergo various cross-coupling reactions, and a chiral amine center that provides stereochemical control in subsequent transformations.

The rigid bicyclic framework of the indane system provides conformational constraints that are particularly valuable in drug discovery programs, as these constraints can enhance binding selectivity and reduce off-target effects. Research has demonstrated that indane-based compounds exhibit activity across diverse therapeutic areas, including neurological disorders, cardiovascular diseases, and cancer treatment. The specific positioning of the bromine atom at the 4-position allows for selective functionalization strategies that are not easily achievable with other substitution patterns.

Furthermore, the compound represents an important case study in stereochemical control and chiral synthesis methodologies. The ability to prepare and isolate individual enantiomers has provided researchers with tools to investigate structure-activity relationships and understand the role of molecular chirality in biological systems. The hydrochloride salt formation enhances the compound's pharmaceutical properties, including solubility and stability profiles, making it more suitable for various research applications.

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that accurately describe the compound's structure and stereochemistry. The base name "inden" refers to the bicyclic ring system consisting of a benzene ring fused to a cyclopentene ring. The addition of "2,3-dihydro-1H" indicates the saturation of the five-membered ring portion, converting the indene structure to indane.

The systematic name incorporates several key elements: the "4-bromo" designation specifies the position of the bromine substituent on the aromatic ring, while "1-amine" indicates the primary amine functionality at the 1-position of the saturated ring. The stereochemical descriptor "(R)" follows the Cahn-Ingold-Prelog priority rules to specify the absolute configuration at the chiral center. The "hydrochloride" suffix indicates the formation of a salt between the basic amine and hydrochloric acid, resulting in the protonated ammonium form.

According to International Union of Pure and Applied Chemistry conventions, the complete systematic name is written as (1R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, where the numeral "1" in parentheses specifically identifies the position of the chiral center bearing the R configuration. This naming system ensures unambiguous identification of the compound and distinguishes it from other possible isomers and stereoisomers.

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical substances, enabling precise identification and database searching across scientific literature and commercial sources. For this compound, multiple Chemical Abstracts Service numbers exist depending on the specific stereochemical designation and salt form.

| Compound Variant | Chemical Abstracts Service Number | Registry Date |

|---|---|---|

| This compound | 1307231-02-2 | 2011 |

| (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1307873-37-5 | 2011 |

| 4-Bromo-2,3-dihydro-1H-inden-1-amine (free base) | 903557-28-8 | 2009 |

The Chemical Abstracts Service registry information also includes related identifiers such as the European Community number and DSSTox Substance identifiers, which facilitate regulatory compliance and toxicological database integration. The (R)-enantiomer specifically carries the registry number 1307231-02-2, distinguishing it from its (S)-counterpart and the racemic mixture. These registry numbers serve as permanent identifiers that remain consistent across different suppliers and research publications.

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier system provides a standardized method for representing molecular structures in a text-based format that can be processed by computer algorithms and databases. For this compound, the International Chemical Identifier string captures both the connectivity and stereochemical information.

The complete International Chemical Identifier for this compound is: InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1. This notation includes several key components: the molecular connectivity layer (C9H10BrN.ClH), the hydrogen connectivity layer, and the stereochemical layer (t9-;/m1.) that specifically designates the R configuration at the chiral center.

The corresponding International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier, is NWABIAMMAHTFCD-SBSPUUFOSA-N for the (R)-enantiomer. This 27-character string provides a unique identifier that can be used for rapid database searching while maintaining connection to the full structural information.

The Simplified Molecular Input Line Entry System notation for this compound is represented as: C1CC2=C([C@@H]1N)C=CC=C2Br.Cl. This notation uses specific symbols to indicate stereochemistry, with the @@H designation specifying the R configuration at the chiral carbon bearing the amine group. The Simplified Molecular Input Line Entry System format is particularly useful for chemical database searches and computational chemistry applications.

Position Within Indane Chemistry Framework

This compound occupies a distinctive position within the broader framework of indane chemistry, representing a convergence of several important chemical themes including halogenated aromatics, chiral amines, and rigid bicyclic scaffolds. The indane ring system itself has emerged as a privileged structure in medicinal chemistry, with numerous clinically approved drugs incorporating this framework. The specific substitution pattern of this compound places it within a subfamily of indane derivatives that have shown particular promise for pharmaceutical applications.

Within the classification system of indane derivatives, this compound belongs to the aminoindane subclass, which has been extensively studied for neurological and psychiatric applications. The presence of the bromine substituent at the 4-position creates unique electronic and steric properties that distinguish it from other aminoindane derivatives. The 4-position substitution is particularly significant because it places the halogen substituent in close proximity to the amine-bearing carbon, potentially influencing both the basicity of the amine and the overall molecular conformation.

The compound also represents an important example within the broader category of brominated heterocycles, which serve as versatile synthetic intermediates for cross-coupling reactions and other transformations. The combination of the indane scaffold with the bromine functionality provides access to diverse chemical space through palladium-catalyzed coupling reactions, nucleophilic substitutions, and other synthetic methodologies. This dual functionality as both a biologically relevant scaffold and a synthetic intermediate has made it a valuable compound for both academic research and pharmaceutical development programs.

Properties

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQTVGHTIXPFNZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704383 | |

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228556-71-5 | |

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 4-position.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to form the amine group.

Resolution: The racemic mixture of the amine product is resolved using chiral resolution techniques, such as chiral chromatography or crystallization, to obtain the desired ®-enantiomer.

Hydrochloride Formation: Finally, the ®-4-Bromo-2,3-dihydro-1H-inden-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-bromo-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 4-bromo-2,3-dihydro-1H-indene.

Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-1-amine derivatives.

Scientific Research Applications

Chemistry

®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other complex molecules.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Industry

In the industrial sector, ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Key Insight : The (R)-enantiomer is often prioritized in drug development due to its hypothesized higher bioactivity, though both enantiomers require rigorous stereochemical characterization .

Positional Isomers: Bromine Substitution Variants

Impact of Bromine Position :

Substituent Variants: Halogen and Functional Group Modifications

Substituent Effects :

Biological Activity

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and potential applications, supported by relevant data and findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom at the 4-position of the indene structure, which contributes to its unique reactivity and biological properties. Its molecular formula is CHBrN·HCl, with a molecular weight of 248.55 g/mol. The synthesis typically involves the bromination of 2,3-dihydro-1H-indene followed by amination:

- Bromination : The reaction is conducted using bromine or N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0-5°C).

- Amination : The resulting bromo compound undergoes nucleophilic substitution with an amine source under controlled conditions.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt to enhance solubility in water.

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest interactions with various neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may influence mood regulation and other neuropharmacological effects.

Pharmacological Applications

The compound has been explored for several pharmacological applications:

- Sphingosine 1 Phosphate Receptor Modulators : It serves as a precursor for modulators targeting S1P receptors, which are involved in immune cell migration and cardiovascular health .

- Antibacterial and Antifungal Properties : Research indicates that derivatives of 2,3-dihydro-1H-inden-1-one have shown activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal agents (Candida albicans, Aspergillus niger).

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Investigated the compound's potential as a neuropharmacological agent affecting serotonin pathways. | |

| Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria in derivative compounds. | |

| Explored its role as a precursor for S1P receptor modulators with implications in treating S1P1-associated diseases. |

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,3-dihydro-1H-inden-1-amine | Lacks hydrochloride salt form | Limited studies available |

| 2,3-Dihydro-1H-inden-1-amine | No bromine substitution | Different reactivity profile |

| 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | Chlorine instead of bromine | Varies in biological activity |

The presence of the bromine atom in (R)-4-Bromo compounds imparts distinct chemical reactivity that enhances its potential as a valuable research candidate compared to other similar structures.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies the bromine-induced deshielding effects. Key signals include the amine proton (δ 8.2–8.5 ppm) and indene ring protons (δ 6.5–7.2 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the bicyclic indene framework and confirm the (R)-configuration via Flack parameter analysis. High-resolution data (>1.0 Å) minimizes twinning errors .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (C₉H₁₁BrClN, MW 248.55) and isotopic patterns from bromine .

How can researchers resolve contradictions in reported biological activities of brominated indenamine derivatives across different studies?

Advanced Research Question

Discrepancies often arise from:

- Substituent Position Effects : Biological activity varies significantly with bromine placement (e.g., 4-Bromo vs. 5-Bromo isomers alter receptor binding ).

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (pH, temperature) impact IC₅₀ values. Standardize protocols using guidelines like OECD 429 for reproducibility .

- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to isolate structural vs. procedural variables. Cross-validate with computational docking studies (e.g., AutoDock Vina) .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding kinetics with enzymes (e.g., monoamine oxidases). The bromine atom enhances van der Waals interactions, while the amine forms hydrogen bonds .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic attack sites. B3LYP/6-31G* basis sets optimize accuracy for halogenated amines .

- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen bond donors) using Schrödinger Phase to align with known MAO-B inhibitors .

How does stereochemical integrity impact the pharmacological profile of this compound?

Advanced Research Question

- Enantiomer-Specific Activity : The (R)-enantiomer shows higher affinity for serotonin receptors compared to (S)-isomers due to spatial alignment with binding pockets .

- Metabolic Stability : Chiral centers influence cytochrome P450 metabolism. Use hepatic microsome assays (human vs. rodent) to compare half-lives and identify major metabolites via LC-MS/MS .

- Toxicity : Racemic mixtures may exhibit off-target effects. Conduct enantiopure toxicity screens (e.g., Ames test) to validate safety .

What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?

Advanced Research Question

- Flow Chemistry : Continuous bromination-amination processes reduce racemization risks and improve yield (>80%) by minimizing intermediate isolation .

- Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) on silica supports to enhance reusability and reduce costs .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor ee in real-time during large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.